molecular formula C14H24N2O3 B1583501 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone CAS No. 30581-59-0

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone

Cat. No. B1583501
CAS RN: 30581-59-0
M. Wt: 268.35 g/mol
InChI Key: SJQISFXXYCYMIK-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone is a useful research compound. Its molecular formula is C14H24N2O3 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Charge-Shifting and Hydrolysis

Polycations based on 2-(dimethylamino)ethyl methacrylate and 2-(dimethylamino)ethyl acrylate have diverse applications, including biomaterials and wastewater treatment. A study by Ros et al. (2018) focuses on the hydrolytic stabilities of these polymers and their charge-shifting behavior from cationic to anionic due to hydrolysis (Ros et al., 2018).

Radical Polymerization and Chain Transfer

The role of 2-Propenoic acid derivatives in radical polymerization is significant. Colombani et al. (1996) explored the chain transfer reactions in radical polymerization of various vinyl monomers using related compounds, underscoring their effectiveness as chain transfer reagents (Colombani et al., 1996).

Engineering Polymer Synthesis

The development of engineering polymers containing basic side groups, like pyridine and dimethylamino groups, is another application. Kerres and Ullrich (2001) synthesized modified PSU containing these groups, demonstrating their utility in creating acid-base polymer blend membranes with high ionic conductivities and good thermal stability (Kerres & Ullrich, 2001).

Peptide Chemistry

In peptide chemistry, the 2-(diphenylphosphino)ethyl group has been used for carboxyl-protection of amino acids or peptides, as explored by Chantreux et al. (1984). This demonstrates the compound's utility in delicate chemical processes like peptide synthesis (Chantreux et al., 1984).

Polymer Solar Cells

In the field of polymer solar cells, compounds like [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester have been used as acceptor and cathode interfacial materials. Lv et al. (2014) demonstrated their application in improving electron mobility, which is vital for the efficiency of polymer solar cells (Lv et al., 2014).

Heterocyclic System Synthesis

Selič et al. (1997) used derivatives of 2-Propenoic acid in the synthesis of heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones, demonstrating the compound's versatility in organic synthesis (Selič et al., 1997).

Industrial Applications

Fang-yu (2007) summarized the applications of Methacrylic acid 2-(dimethylamino)ethyl ester (DMAM) in various industries, including latex, plastics, fiber, and petroleum additives, highlighting its wide-ranging industrial uses (Fang-yu, 2007).

Biodegradable Polymer Research

The synthesis of biodegradable polymers incorporating 2-Propenoic acid derivatives is another area of research. Mallakpour et al. (2011) focused on developing biodegradable polymers with optically active poly(ester-imide)s, integrating environmental consciousness with polymer science (Mallakpour et al., 2011).

properties

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C6H9NO/c1-7(2)8(10)11-6-5-9(3)4;1-2-7-5-3-4-6(7)8/h1,5-6H2,2-4H3;2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQISFXXYCYMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN(C)C.C=CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30581-59-0
Record name Dimethylaminoethyl methacrylate-vinylpyrrolidone copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30581-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00936436
Record name 2-(Dimethylamino)ethyl 2-methylprop-2-enoate--1-ethenylpyrrolidin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one

CAS RN

30581-59-0, 160984-81-6
Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Dimethylamino)ethyl 2-methylprop-2-enoate--1-ethenylpyrrolidin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SCL de Sousa - 2008 - search.proquest.com
Apesar da impressão inkjet ser ainda um processo de impressão relativamente recente, actualmente já domina sobre todos os outros processos de impressão digital, quer nos …
Number of citations: 0 search.proquest.com

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